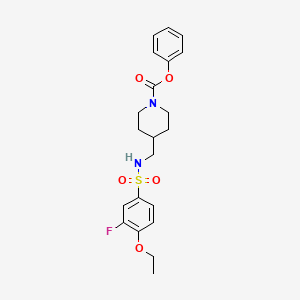

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

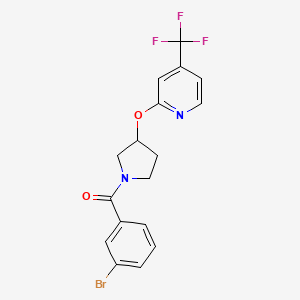

The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one" is a derivative of thiazolidin-4-one, which is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The thiazolidinone ring system is known to exhibit a wide range of biological activities and is found in many marketed drugs .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives, such as the compound , typically involves a stereospecific coupling reaction. For instance, a domino reaction has been reported for the synthesis of related compounds, where a pseudothiohydantoin reacts with cyano-substituted oxindole derivatives to form new thiazolidin-oxindole derivatives with potential medicinal applications . This method emphasizes eco-friendly procedures, aiming for high yields and purity, and is an example of sustainable chemistry in practice.

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is often confirmed using computational calculations, such as Density Functional Theory (DFT) studies, to validate the stereospecificity and formation of the Z-isomer of the products . X-ray crystallography can also be used to elucidate the structure of these compounds, providing detailed geometric parameters and allowing for the prediction of natural charges at different atomic sites .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can undergo various chemical reactions. For example, they can react with dimethylformamide-dimethylacetal to afford specific substituted thiazolidinones . Additionally, reactions with diethyl acetylenedicarboxylate have been reported to synthesize related compounds, such as (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, which can be achieved through different synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents and the geometry of the molecule can affect their biological activity, such as antibacterial properties . The antibacterial activity of these compounds is generally more pronounced against Gram-positive bacterial strains, and the molecular geometry does not play a significant role in this activity . Furthermore, some thiazolidin-4-one derivatives have demonstrated high antioxidant and anticancer activities, which are valuable properties for medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

Compounds including (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one have been explored for their antimicrobial properties. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized a series of compounds with this structure and tested them for antimicrobial activities, indicating potential use in battling microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Activity

Eldehna et al. (2017) reported on the synthesis of derivatives of this compound and evaluated their effects as inhibitors of carbonic anhydrase isoforms. Their study also found that some derivatives showed significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

Antioxidant Activity

Saied et al. (2019) synthesized novel derivatives of the compound and found them to demonstrate high antioxidant and anticancer activities. This suggests potential applications in disease prevention and treatment involving oxidative stress (Saied et al., 2019).

Anticonvulsant Properties

Nikalje et al. (2015) designed and synthesized derivatives and evaluated them for central nervous system depressant and anticonvulsant activities. This research indicates the potential of these compounds in the development of new treatments for epilepsy and related disorders (Nikalje et al., 2015).

Antibacterial Agents

Hosseinzadeh et al. (2013) synthesized analogs of 2-thiazolylimino-4-thiazolidinone and evaluated their antibacterial activities. Their findings support the potential of these compounds as novel antibacterial agents (Hosseinzadeh et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as Metisazone , primarily targets mRNA and protein synthesis . This makes it particularly effective against viruses, especially pox viruses .

Mode of Action

Metisazone works by inhibiting mRNA and protein synthesis . This inhibition prevents the virus from replicating within the host cell, thereby limiting the spread of the infection .

Biochemical Pathways

It is known that the compound interferes with the normal function of mrna and protein synthesis, which are crucial for viral replication .

Pharmacokinetics

It is known that the compound was used in prophylaxis since at least 1965 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Metisazone.

Result of Action

The inhibition of mRNA and protein synthesis by Metisazone results in the prevention of viral replication . This can limit the spread of the virus within the host, potentially reducing the severity of the infection .

properties

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)12-10-8-6-7-9-11(10)18(3)14(12)20/h6-9H,4-5H2,1-3H3/b13-12-,17-16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXBOUPAZPDOGM-ADPHNMRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B3003005.png)

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)